Epoxy Curing Performance: 30-40% Faster Cure Time and Higher Tg Compared to Ethylenediamine
In epoxy curing applications, 1,2-diaminopropane provides a quantifiable kinetic advantage over the common curing agent ethylenediamine (EDA). It has been reported to reduce curing time by 30-40% [1]. In a specific case study for an aerospace-grade epoxy formulation, the use of 1,2-diaminopropane resulted in a glass transition temperature (Tg) of 185°C and a cure time that was 40% faster compared to diethylenetriamine (DETA) .
| Evidence Dimension | Epoxy Curing Time Reduction |
|---|---|
| Target Compound Data | 30-40% faster curing time vs. EDA; 40% faster vs. DETA |
| Comparator Or Baseline | Ethylenediamine (EDA); Diethylenetriamine (DETA) |
| Quantified Difference | 30-40% reduction in cure time |
| Conditions | General epoxy resin systems; Aerospace-grade epoxy formulation |
Why This Matters
Faster cycle times in manufacturing translate directly to increased production throughput and reduced energy costs, offering a clear operational advantage for industrial epoxy applications.
- [1] Pioneer Biotech. CAS 78-90-0 1,2-Diaminopropane Product Details. View Source
